8-Cloroinosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

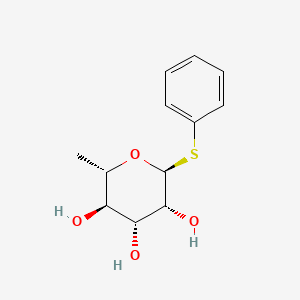

8-Chloroinosine, also known as 8-Chloroinosine, is a useful research compound. Its molecular formula is C₁₀H₁₁ClN₄O₅ and its molecular weight is 302.67. The purity is usually 95%.

BenchChem offers high-quality 8-Chloroinosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroinosine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial Producto de Degradación Metabólica

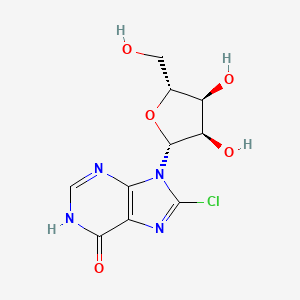

La 8-Cloroinosina es un producto potencial de la degradación metabólica del 8-cloro AMP cíclico {svg_1}. Esto sugiere que podría utilizarse en estudios que investigan las vías metabólicas del 8-cloro AMP cíclico.

Modulación de las Proteína Quinasas Dependientes de cAMP

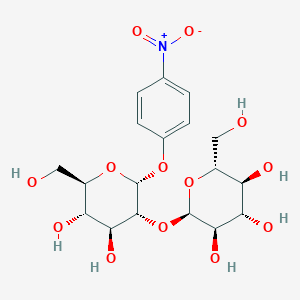

Se ha demostrado que la 8-Cloroadenosina, que se puede convertir a partir del 8-cloro AMP cíclico, modula las concentraciones intracelulares de las proteína quinasas dependientes de cAMP (PKA) e inhibe tanto in vitro como in vivo el crecimiento de varios tipos de células neoplásicas {svg_2}. Esto sugiere que la this compound podría tener efectos similares.

Potencial Objetivo Terapéutico para Múltiples Cánceres

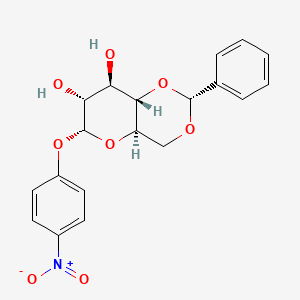

Dado el papel de ADAR en muchas líneas celulares de cáncer humano y el potencial de la 8-Cloroadenosina para inhibir ADAR, la this compound podría usarse potencialmente en el desarrollo de terapias para cáncer de pulmón, mama y tiroides {svg_3}.

Potencial Papel en la Regulación del Ciclo Celular

Se ha demostrado que la 8-Cloroadenosina provoca cambios en la proporción de células en las fases G1, S y G2-M del ciclo celular {svg_4}. Esto sugiere que la this compound podría jugar un papel en la regulación del ciclo celular.

Mecanismo De Acción

- Apoptosis Induction : The compound triggers programmed cell death (apoptosis) in cancer cells, contributing to tumor regression .

- Downstream Effects : Altered purine metabolism impacts cell proliferation, survival, and overall tumor growth .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPMUQKCJYNROP-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of 8-chloroinosine in the context of 8-Cl-cAMP's effects on cell growth?

A: Research suggests that 8-chloroinosine is a product of 8-chloroadenosine deamination by the enzyme adenosine deaminase (ADA). Studies have demonstrated that ADA can completely prevent the growth inhibitory effect of both 8-Cl-cAMP and 8-chloroadenosine on mouse lung epithelial cells. [] This suggests that 8-chloroadenosine, not 8-chloroinosine, is the active metabolite responsible for the observed growth inhibition. [, ] Essentially, 8-chloroinosine is considered an inactive byproduct in the metabolic pathway.

Q2: How does 8-chloroadenosine, the precursor to 8-chloroinosine, exert its effects on cell growth and protein kinase A (PKA)?

A: 8-chloroadenosine, formed from the breakdown of 8-Cl-cAMP, demonstrates significant growth inhibitory effects on various cell lines, including human glioma cells and mouse lung epithelial cells. [, ] This effect appears to be independent of intracellular cyclic AMP (cAMP) levels, indicating a mechanism distinct from typical cAMP-mediated pathways. [, ] Interestingly, 8-chloroadenosine specifically targets PKA type I (PKA I) by decreasing the protein levels of its regulatory (RI) and catalytic (C) subunits. Furthermore, it impacts PKA subunit mRNA expression, leading to decreased Cα mRNA and increased RIIα mRNA, while RIα mRNA levels remain unchanged. [] This selective downregulation of PKA I is thought to contribute to the growth inhibitory effects of 8-chloroadenosine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)